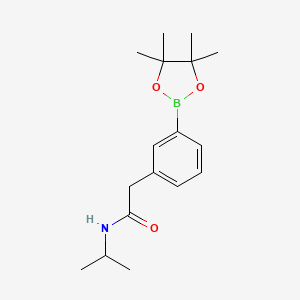

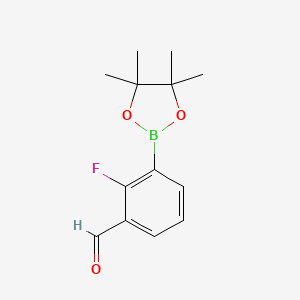

N-异丙基-2-(3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of Isopropenylboronic acid pinacol ester and 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . These compounds are often used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for “N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” were not found, similar compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized from Isopropyl acetate and Pinacolborane .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, include a boiling point of 73 °C15 mm Hg (lit.), a density of 0.912 g/mL at 25 °C (lit.), and a refractive index n 20/D 1.409 (lit.) .

科学研究应用

Borylation of Arenes

This compound can be used as a reagent to borylate arenes . Borylation is a process where a boron atom is introduced into an organic molecule. This is a key step in many synthetic processes, particularly in the creation of complex organic molecules.

Preparation of Fluorenylborolane

It can also be used in the preparation of fluorenylborolane . Fluorenylborolane is a type of organoboron compound that can be used in various chemical reactions, including coupling reactions and as a precursor for other boron-containing compounds.

Synthesis of Conjugated Copolymers

This compound can be used in the synthesis of intermediates for generating conjugated copolymers . Conjugated copolymers are a type of polymer where the polymer chains have alternating single and multiple bonds. These materials have interesting electronic properties and are used in a variety of applications, including organic electronics and photovoltaic devices.

Reagent in Organic Synthesis

As a boronic acid derivative, this compound can be used as a reagent in various organic synthesis reactions . Boronic acids and their derivatives are versatile reagents that can participate in a wide range of chemical reactions, including cross-coupling reactions, homologation reactions, and others.

Material Science Applications

Due to the unique properties of boronic acids and their derivatives, this compound could potentially be used in material science applications . For example, boronic acids can form reversible covalent bonds with diols, which can be exploited in the design of responsive materials.

Biological Research

While there is less information available specifically for this compound, boronic acids and their derivatives have been used in biological research . They can act as inhibitors for certain enzymes, and have been used in the development of new drugs and therapies.

作用机制

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .

Mode of Action

The compound’s mode of action is likely based on its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with biological targets, which can lead to changes in the target’s function .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .

Result of Action

The effects would likely depend on the specific biological targets that the compound interacts with and the nature of these interactions .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and its overall stability .

属性

IUPAC Name |

N-propan-2-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-12(2)19-15(20)11-13-8-7-9-14(10-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUUPCPMJWVMMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682290 |

Source

|

| Record name | N-(Propan-2-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256359-88-2 |

Source

|

| Record name | N-(Propan-2-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B581303.png)